molecular formula C14H18Cl2N2O B13505846 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride

Cat. No.: B13505846
M. Wt: 301.2 g/mol
InChI Key: ZDGSAOKMLDHABC-UHFFFAOYSA-N
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Description

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is an organic compound with a complex structure that includes both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-aminophenol with N,N-dimethylaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

2-[3-(dimethylamino)phenoxy]aniline;dihydrochloride

InChI

InChI=1S/C14H16N2O.2ClH/c1-16(2)11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15;;/h3-10H,15H2,1-2H3;2*1H

InChI Key

ZDGSAOKMLDHABC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=CC=C2N.Cl.Cl

Origin of Product

United States

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